N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide is a synthetic small-molecule compound featuring a hybrid structure combining indoline, cyclopentanecarbonyl, and 4-fluorophenylacetamide moieties. The indoline core is substituted at the 1-position with a cyclopentanecarbonyl group and at the 6-position with an acetamide linker bearing a 4-fluorophenyl group.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-18-8-5-15(6-9-18)13-21(26)24-19-10-7-16-11-12-25(20(16)14-19)22(27)17-3-1-2-4-17/h5-10,14,17H,1-4,11-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRLQVRIIPGYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Cyclopentanecarbonyl Group: This step involves acylation reactions, often using cyclopentanecarbonyl chloride in the presence of a base.
Attachment of the 4-Fluorophenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Possible use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide is compared to analogous indoline-acetamide derivatives reported in the Jurnal Kimia Sains dan Aplikasi (2020) and other relevant sources. Key structural variations and their implications are summarized below:
Table 1: Structural and Functional Comparison of Indoline-Acetamide Derivatives
Key Observations:
Substituent Effects on Activity: The presence of quinoline in the compared compounds (e.g., entries 2–4 in Table 1) correlates with moderate inhibitory activity (IC₅₀ ~5–6 µM), suggesting that electron-deficient aromatic systems enhance target engagement . In contrast, the cyclopentanecarbonyl group in the target compound may alter pharmacokinetic properties (e.g., lipophilicity, metabolic stability) compared to benzyl or nitrobenzyl substituents.
Fluorine Positioning :
- The 4-fluorophenyl group in the target compound mirrors the 4-fluorobenzyl substituent in compound 2 (Table 1). Fluorine atoms often improve bioavailability by modulating solubility and binding affinity via hydrophobic or electrostatic interactions.
The absence of this feature in the target compound implies divergent binding modes or selectivity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
